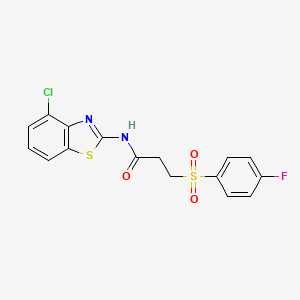

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFN2O3S2/c17-12-2-1-3-13-15(12)20-16(24-13)19-14(21)8-9-25(22,23)11-6-4-10(18)5-7-11/h1-7H,8-9H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCGNJLWKIHSIDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of Benzothiazole Core: Starting with a suitable aniline derivative, the benzothiazole core can be synthesized through a cyclization reaction with sulfur and chlorine-containing reagents.

Introduction of the Sulfonyl Group: The 4-fluorobenzenesulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides and appropriate bases.

Amide Formation: The final step involves coupling the benzothiazole derivative with a propanamide moiety using amide bond formation techniques, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonyl group or the benzothiazole ring, depending on the reagents used.

Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups at the chloro or fluoro positions.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a lead compound in drug discovery and development.

Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiazole-Based Sulfonamides

Compound 17b :

- Structure : N-(1,3-benzothiazol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]-3-phenylpropanamide

- Key Properties :

- Higher melting point (111.5°C vs.

Compound 17c :

- Structure : N-(1,3-benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]propanamide

- Key Properties :

- Comparison :

- The indole substitution in 17c significantly increases yield (99.33% vs. 83.98% for 17b), suggesting steric or electronic factors enhance reaction efficiency.

- The higher melting point (140°C) may arise from additional π-π stacking interactions involving the indole ring.

Sulfonamide-Linked Propanamides

Compound 57 :

- Structure : 3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide

- Key Properties :

- Comparison :

- The trifluoromethoxy group in 57 introduces lipophilicity and metabolic stability compared to the 4-fluorobenzenesulfonyl group.

- Lower yield (33%) highlights challenges in coupling bulky indole derivatives with sulfonamides.

Thiazole-Based Pesticidal Compounds

Reference Compound P6 :

- Structure : N-(4-Methyl-2-(pyridin-3-yl)thiazol-5-yl)-N-(prop-2-yn-1-yl)-3-((3,3,3-trifluoropropyl)thio)propanamide

- Comparison :

Reference Compound P10 :

Sulfonamide Derivatives with Heterocyclic Moieties

Example 20 () :

- Structure: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide

- Key Properties :

- Comparison: The chromene-pyrazolopyrimidine system creates a planar aromatic structure, contrasting with the non-planar benzothiazole-propanamide scaffold. High melting point (211–214°C) suggests strong crystal packing due to multiple hydrogen-bonding sites.

Biological Activity

N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides an overview of its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole ring system, which is known for its diverse biological activities. Its structure can be represented as follows:

- Molecular Formula : C16H13ClFN3OS

- Molecular Weight : 350.81 g/mol

- SMILES Notation : Nc1nc2c(Cl)cc(F)cc2s1

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-hydrazinobenzothiazole in an organic solvent like ethanol or dichloromethane. The reaction conditions and purification methods can significantly influence the yield and purity of the final product .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of benzothiazole derivatives, including this compound. The compound has been evaluated against various bacterial strains, including Mycobacterium tuberculosis (Mtb), with promising results. For example, compounds derived from benzothiazole exhibited minimum inhibitory concentrations (MICs) in the range of 0.08 to 0.32 µM against Mtb .

| Compound | R Group | IC50 (µM) | MIC (µM) |

|---|---|---|---|

| 7a | H | 7.7 ± 0.8 | 0.08 |

| 7b | 2-Cl | NT | 0.32 |

| 7c | 4-Cl | NT | 0.32 |

| 7e | 4-F | 9.2 ± 1.5 | 0.09 |

Anti-Tubercular Activity

A detailed evaluation of anti-tubercular activity showed that this compound exhibited effective inhibition against Mtb strains, suggesting its potential as a lead compound for further development in tuberculosis treatment .

Case Studies and Research Findings

- In Vitro Studies : In vitro studies demonstrated that the compound displayed selective inhibition against Mtb with a significant reduction in bacterial load at low concentrations .

- Mechanism of Action : Docking studies indicated that the compound binds effectively to the DprE1 enzyme, crucial for mycobacterial cell wall synthesis, highlighting its mechanism of action .

- Pharmacokinetics : Research has shown that derivatives similar to this compound possess favorable pharmacokinetic profiles with good oral bioavailability (>52%), making them suitable candidates for drug development .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to optimize the yield of N-(4-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorobenzenesulfonyl)propanamide?

- Methodology :

- Use stepwise coupling reactions, as demonstrated for analogous benzothiazolyl propanamides. For example, coupling 4-chloro-1,3-benzothiazol-2-amine with activated sulfonylpropanamide intermediates under anhydrous conditions (e.g., dioxane or DMF as solvents) .

- Optimize stoichiometry and reaction time: Excess chloroacetyl chloride (1.2–1.5 eq) with triethylamine as a base can improve yields up to 83–99%, as seen in similar syntheses .

- Purify via recrystallization (ethanol-DMF mixtures) to remove unreacted starting materials .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

- Methodology :

- FTIR : Identify key functional groups (e.g., C=O at ~1680–1720 cm⁻¹, SO₂ at ~1150–1350 cm⁻¹, and C-Cl/C-F stretches) .

- NMR :

- ¹H NMR : Aromatic protons (δ 6.8–8.2 ppm) and alkyl protons (δ 2.5–4.0 ppm) for the propanamide chain.

- ¹³C NMR : Confirm carbonyl carbons (C=O at ~165–175 ppm) and sulfonyl carbons (SO₂ at ~125–135 ppm) .

- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error tolerance .

Advanced Research Questions

Q. How can contradictions in spectral data during structural elucidation be resolved?

- Methodology :

- Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools like Gaussian or ACD/Labs). For example, unexpected downfield shifts may arise from electron-withdrawing groups (e.g., -SO₂-) altering aromatic ring electron density .

- Use 2D NMR (HSQC, HMBC) to resolve overlapping signals and confirm connectivity .

- Cross-validate HRMS with isotopic pattern analysis to rule out impurities .

Q. What computational approaches predict the biological activity of this compound?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity). Prioritize binding poses with low RMSD (<2 Å) and favorable ΔG values .

- QSAR : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors to correlate structural features with activity .

Q. How can crystallographic refinement resolve the 3D structure of this compound?

- Methodology :

- Use SHELXTL or SHELXL for structure solution and refinement. Input diffraction data (e.g., .hkl files) and apply constraints for disordered groups (e.g., flexible propanamide chains) .

- Validate with R-factor convergence (<0.05) and electron density maps (e.g., Fo-Fc maps for missing atoms) .

Q. What experimental designs assess structure-activity relationships (SAR) for this compound?

- Methodology :

- Synthesize analogs with substituent variations (e.g., replacing 4-fluorobenzenesulfonyl with nitro or morpholine groups) and test in bioassays (e.g., enzyme inhibition) .

- Use statistical tools (e.g., ANOVA) to correlate structural modifications (e.g., Cl/F substitution) with activity trends .

Q. How can thermodynamic stability and conformational dynamics be analyzed?

- Methodology :

- DSC/TGA : Measure melting points and decomposition temperatures to assess thermal stability.

- MD Simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to study flexibility of the propanamide linker and sulfonyl group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.